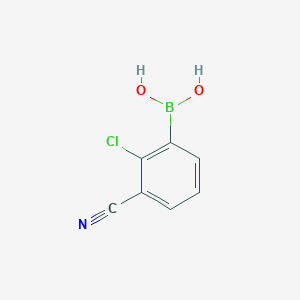
(2-Chloro-3-cyanophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-cyanophenyl)boronic acid is a boronic acid derivative used in various scientific research applications. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound has been widely used in the synthesis of various organic compounds due to its unique chemical properties.
科学的研究の応用
Catalysis in Organic Chemistry
(Hashimoto, Gálvez, & Maruoka, 2015) discussed the use of boronic acid in organic reactions, including its role as a chiral catalyst for the aza-Michael addition reaction. This application is significant for the synthesis of densely functionalized cyclohexanes, showcasing the versatility of boronic acid derivatives in organic chemistry.
Structural Analysis
(Cárdenas-Valenzuela et al., 2018) studied the crystal structure of a boronic acid derivative, focusing on the orientation of its functional groups and hydrogen bonding. This work underlines the importance of boronic acid derivatives in crystallography and structural chemistry.
Fluorescence Studies
(Geethanjali et al., 2015) explored the fluorescence quenching properties of boronic acid derivatives in alcohol environments. Their research contributes to understanding the photophysical properties of these compounds, which is crucial for developing optical materials and sensors.
Fluorescent Chemosensors
(Huang et al., 2012) reported on boronic acid sensors for detecting carbohydrates and bioactive substances. This application is pivotal for medical diagnostics and environmental monitoring, where rapid and sensitive detection is crucial.
Sensing Applications
(Lacina, Skládal, & James, 2014) reviewed the use of boronic acids in sensing applications, including biological labeling and the development of therapeutics. Their work illustrates the broad utility of boronic acids in biotechnology and clinical research.
Sugar Extraction and Purification
(Griffin & Shu, 2004) conducted research on using boronic acid extractants for purifying and concentrating sugars from hemicellulose hydrolysates. This application is particularly relevant in bioprocessing and renewable energy sectors.
Heterocyclic Boronic Acids in Organic Synthesis
(Tyrrell & Brookes, 2003) provided an overview of the synthesis and applications of heterocyclic boronic acids, highlighting their role in creating biologically active compounds and in catalysis.
Biomedical Applications
(Cambre & Sumerlin, 2011) discussed the use of boronic acid-containing polymers in various biomedical applications, such as in the treatment of diseases like HIV and cancer. This underscores the potential of boronic acid derivatives in pharmaceuticals and biomedicine.
Boronic Esters in Macrocyclic Chemistry
(Fárfan et al., 1999) described the preparation and analysis of boronic esters in macrocyclic compounds. This research is essential for developing new materials with specific chemical and physical properties.
Pharmaceutical Potential
(Yang, Gao, & Wang, 2003) reviewed the use of boronic acid compounds in pharmaceuticals, highlighting their role as enzyme inhibitors and in cancer therapy.
Diol Complexation Studies
(Brooks, Deng, & Sumerlin, 2018) investigated the binding of various boronic acids with biologically relevant diols, which is crucial for applications in sensing and materials chemistry.
Boronate Affinity Materials
(Zhang et al., 2021) developed a boron-adsorbing material with significant applications in pollution control and resource recovery.
Safety And Hazards
特性
IUPAC Name |
(2-chloro-3-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMUTRFSOHDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-cyanophenyl)boronic acid | |
CAS RN |
2172654-66-7 |
Source


|
| Record name | (2-chloro-3-cyanophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)
![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)
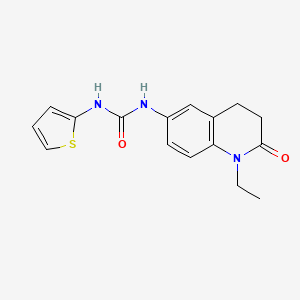
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)
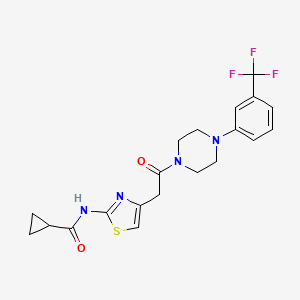

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2735514.png)
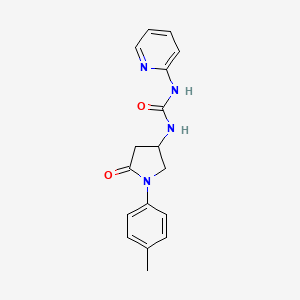
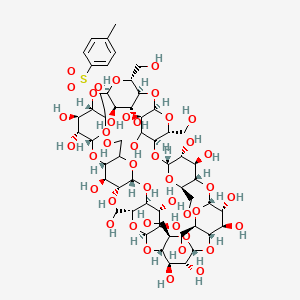
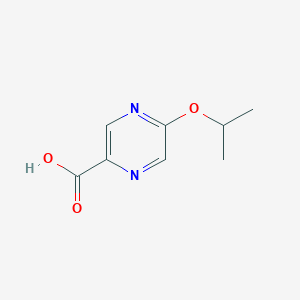
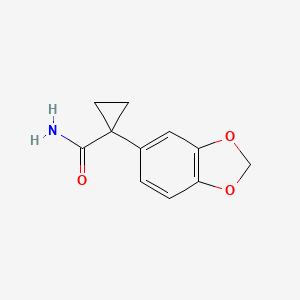
![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)